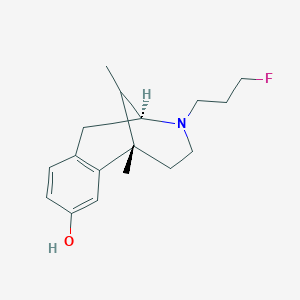
3-Fpnm
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorophenmetrazine, also known as 3-Fpnm, is a phenylmorpholine-based stimulant and a fluorinated analogue of phenmetrazine. It has gained attention in recent years due to its stimulant effects and cognitive enhancements. This compound is known for its ability to act as a norepinephrine-dopamine releasing agent, making it a subject of interest in both scientific research and recreational use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorophenmetrazine typically involves the fluorination of phenmetrazine. One common method includes the reaction of phenmetrazine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 3-Fluorophenmetrazine may involve more scalable methods such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures high purity and consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluorophenmetrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the fluorine atom or the morpholine ring.
Substitution: Halogen substitution reactions can replace the fluorine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions include various fluorinated and non-fluorinated analogues, as well as hydroxylated and dealkylated derivatives .
Wissenschaftliche Forschungsanwendungen
3-Fluorophenmetrazine has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of stimulant drugs and their analogues.
Biology: Investigated for its effects on neurotransmitter release and uptake, particularly norepinephrine and dopamine.
Medicine: Explored for potential therapeutic uses in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Utilized in the development of new psychoactive substances and as a standard in forensic toxicology
Wirkmechanismus
3-Fluorophenmetrazine exerts its effects primarily by acting as a norepinephrine-dopamine releasing agent. It binds to and reverses the transporters for these neurotransmitters, leading to increased extracellular concentrations. This results in enhanced stimulation and cognitive effects. The compound shows negligible efficacy as a serotonin releaser, making its action more selective for catecholamines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenmetrazine: The parent compound, known for its stimulant effects.
2-Fluorophenmetrazine: A regioisomer with similar properties but different pharmacokinetics.
4-Fluorophenmetrazine: Another regioisomer with distinct effects and metabolic pathways
Uniqueness
3-Fluorophenmetrazine is unique due to its specific fluorination at the 3-position, which alters its pharmacological profile compared to other analogues. This modification results in a compound with potent norepinephrine-dopamine releasing properties and reduced serotonin activity, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
99134-12-0 |
|---|---|
Molekularformel |
C17H24FNO |
Molekulargewicht |
277.38 g/mol |
IUPAC-Name |
(1S,9S)-10-(3-fluoropropyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H24FNO/c1-12-16-10-13-4-5-14(20)11-15(13)17(12,2)6-9-19(16)8-3-7-18/h4-5,11-12,16,20H,3,6-10H2,1-2H3/t12?,16-,17-/m0/s1 |
InChI-Schlüssel |
DBYKZHOWVBRCTO-XZNKJRRYSA-N |
SMILES |
CC1C2CC3=C(C1(CCN2CCCF)C)C=C(C=C3)O |
Isomerische SMILES |
CC1[C@@H]2CC3=C([C@]1(CCN2CCCF)C)C=C(C=C3)O |
Kanonische SMILES |
CC1C2CC3=C(C1(CCN2CCCF)C)C=C(C=C3)O |
Synonyme |
3-FPNM N-(3-fluoropropyl)-N-normetazocine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















